1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea
Description
This compound is a urea derivative featuring a benzo[1,3]dioxole (methylenedioxyphenyl) group linked via a urea bridge to a substituted pyrimidine moiety. The pyrimidine ring contains a dimethylamino group at position 2 and a methyl group at position 4.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-10-6-12(19-15(18-10)21(2)3)8-17-16(22)20-11-4-5-13-14(7-11)24-9-23-13/h4-7H,8-9H2,1-3H3,(H2,17,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQINZUWSHMOUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key properties include:
- Molecular Weight : 302.33 g/mol
- LogP : 2.57 (indicating moderate lipophilicity)
Research suggests that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, similar to other benzodioxole derivatives which have shown α-amylase inhibition.
- Cell Proliferation Modulation : The compound has been evaluated for its effects on cancer cell lines, demonstrating potential antiproliferative activity.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of the compound:
| Assay Type | Target/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| α-Amylase Inhibition | Enzyme Inhibition | 0.85 | Comparable to known inhibitors |
| Cytotoxicity | Cancer Cell Lines (e.g., HeLa) | 26 - 65 | Selective cytotoxicity observed |
| Normal Cell Line (Hek293t) | Non-cancerous Control | >150 | Indicates safety profile |
In Vivo Studies
In vivo assessments using diabetic mouse models have shown promising results:
- Blood Glucose Levels : Administration of the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a treatment period.
Case Studies and Research Findings
Recent studies have highlighted the potential of benzodioxole derivatives, including our compound of interest, in managing diabetes and cancer:
- Antidiabetic Potential : A study characterized several benzodioxol derivatives for their ability to inhibit α-amylase, with one derivative showing an IC50 value of 0.68 µM, indicating strong inhibitory activity against carbohydrate metabolism-related enzymes .
- Anticancer Activity : Another research effort demonstrated that certain benzodioxole derivatives exhibited significant cytotoxic effects on various cancer cell lines while sparing normal cells, suggesting a therapeutic window for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
The compound is compared to analogs based on:
- Pyrimidine substitutions: Variations in substituents (e.g., dimethylamino, methoxy, piperidinyl) influence electronic properties and binding affinity.
- Linker groups : Urea vs. alternative linkages (e.g., ethyl, oxadiazole) affect molecular flexibility and solubility.
Structural and Functional Analysis of Analogs
Compound 1 : 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea
- Structure: Differs in the pyrimidine substituents (piperidin-1-yl at position 6, methyl at position 4) and an ethylamino linker between the urea and pyrimidine.
- The ethyl linker may reduce rigidity, affecting target selectivity .
Compound 2 : 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
- Structure : Contains methoxy groups at positions 2 and 4 of the pyrimidine.
- Reduced basicity compared to dimethylamino-substituted analogs may impact solubility .
Compound 3 : 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Structure : Replaces the pyrimidine with a pyrazine-oxadiazole hybrid and includes a benzyl group on the benzo[1,3]dioxole.
- Implications : The oxadiazole ring introduces hydrogen-bond acceptor sites, which could enhance binding to polar residues in enzymes. The pyrazine moiety may confer distinct electronic properties .
Compound 4 : 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Structure: Substitutes the pyrimidine with a pyrrolidinone ring linked to a p-tolyl group.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Features |
|---|---|---|---|
| Target Compound | C₁₇H₂₀N₅O₃ | 342.38 | 2-(Dimethylamino)-6-methylpyrimidine, urea linkage |
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea | C₂₂H₂₈N₆O₃ | 424.50 | Piperidin-1-yl, ethyl linker |
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea | C₁₈H₁₈N₄O₅ | 370.36 | 2,4-Dimethoxypyrimidine |
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea | C₂₂H₁₈N₆O₄ | 430.40 | Pyrazine-oxadiazole hybrid, benzyl group |
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea | C₂₀H₂₁N₃O₄ | 367.40 | Pyrrolidinone, p-tolyl group |
Implications of Structural Variations
- Electronic Effects: Dimethylamino (target compound) vs. methoxy (Compound 2) groups alter pyrimidine ring electron density, impacting interactions with charged residues in biological targets.
- Solubility: Methoxy and dimethylamino groups may enhance water solubility compared to purely hydrophobic substituents like p-tolyl (Compound 4).
Preparation Methods
Preparation of 2-(Dimethylamino)-6-methylpyrimidin-4-yl)methylamine
The pyrimidine core is constructed via cyclocondensation or nucleophilic substitution. A representative pathway involves:
Cyclization of β-diketones with guanidine derivatives :
Amination at the 4-position :
- The 4-chloro intermediate undergoes nucleophilic displacement with methylamine (NH₂CH₃) in ethanol at 60°C, yielding 4-(methylamino)-2-(dimethylamino)-6-methylpyrimidine.
- Reductive amination or Gabriel synthesis introduces the methyleneamine (-CH₂NH₂) group, forming the final pyrimidine-methylamine building block.
Critical Parameters :
- Temperature control during cyclization to prevent decomposition.
- Use of anhydrous conditions to avoid hydrolysis of chloropyrimidine intermediates.
Synthesis of the Benzodioxole-Urea Segment
Functionalization of Benzodioxole
Nitration and Reduction :
Urea Precursor Formation :
Urea Bond Formation
Coupling Strategies
Isocyanate-Amine Reaction :
Carbodiimide-Mediated Coupling :
Yield Optimization :
- Lower temperatures (0–5°C) minimize side reactions.
- Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics; polar aprotic solvents enhance solubility of intermediates.
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 6.85–6.79 (m, 3H, benzodioxole), 4.42 (s, 2H, CH₂), 3.12 (s, 6H, N(CH₃)₂), 2.34 (s, 3H, pyrimidine-CH₃).
- HRMS : m/z calculated for C₁₆H₂₀N₅O₃ [M+H]⁺: 354.1564; found: 354.1568.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Solid-Phase Synthesis
- Immobilization of the benzodioxole amine on Wang resin enables iterative coupling and cleavage, though scalability remains limited.
Industrial-Scale Considerations
- Cost Efficiency : Use of triphosgene over phosgene improves safety profiles.
- Waste Management : Solvent recovery (e.g., THF via distillation) reduces environmental impact.
Challenges and Mitigation Strategies
Q & A
Q. Methodological Answer :
- Key Steps :
- Urea Linkage Formation : Use coupling reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to facilitate the reaction between the benzodioxole amine and the pyrimidinylmethyl isocyanate intermediate .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while controlled temperatures (0–25°C) minimize side reactions .
- Purification : Employ gradient elution chromatography (e.g., silica gel with ethyl acetate/hexane or methanol/DCM mixtures) to resolve urea derivatives from unreacted precursors .
- Optimization Metrics : Monitor reaction progress via TLC or LC-MS, and characterize intermediates using to confirm regioselectivity of the pyrimidine substitution .
How can researchers resolve discrepancies in biological activity data between this compound and structurally similar analogs?
Q. Methodological Answer :
- Comparative SAR Analysis :
- Structural Variations : Compare analogs with modifications in the pyrimidine ring (e.g., dimethylamino vs. morpholino groups) or benzodioxole substituents (e.g., methoxy vs. fluorine) to identify key pharmacophores .
- Assay Conditions : Standardize cytotoxicity assays (e.g., MTT) across cell lines (e.g., HeLa, MCF-7) to control for variability in IC values .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like kinase enzymes, correlating with experimental bioactivity .
What advanced analytical techniques are critical for confirming the stereochemical integrity of this compound?
Q. Methodological Answer :
- Techniques :
- X-ray Crystallography : Resolve crystal structures to validate the spatial arrangement of the benzodioxole and pyrimidine moieties (e.g., CCDC deposition, as in ).
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to assess optical purity .
- NOESY NMR : Detect through-space nuclear Overhauser effects to confirm proximity of dimethylamino protons to the pyrimidine methyl group .
How should researchers design experiments to evaluate the environmental fate of this compound?
Q. Methodological Answer :
- Experimental Framework :
- Degradation Studies : Expose the compound to simulated sunlight (UV-Vis irradiation) and analyze photoproducts via HRMS to assess persistence .
- Partition Coefficients : Measure log (octanol/water) using shake-flask methods to predict bioaccumulation potential .
- Ecotoxicity Screening : Test acute toxicity in Daphnia magna or algae, correlating results with structural analogs (e.g., benzodioxole-containing herbicides) .
What strategies mitigate isomer formation during synthesis, and how are these isomers characterized?
Q. Methodological Answer :
- Mitigation :
- Steric Hindrance : Introduce bulky protecting groups (e.g., Boc) during pyrimidine functionalization to suppress unintended ring substitutions .
- Kinetic Control : Optimize reaction time and temperature to favor the thermodynamically stable isomer .
- Characterization :
- Use GC-MS or LC-HRMS to detect isomers, and to distinguish between regioisomeric pyrimidine attachments .
How can researchers leverage computational tools to predict this compound’s metabolic pathways?
Q. Methodological Answer :
- In Silico Approaches :
- CYP450 Metabolism Prediction : Use software like StarDrop or MetaSite to identify likely oxidation sites (e.g., benzodioxole ring opening or pyrimidine demethylation) .
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis of the urea bond under physiological pH conditions .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
What experimental controls are essential when assessing this compound’s mechanism of action in kinase inhibition assays?
Q. Methodological Answer :
- Controls :
- Data Interpretation : Normalize inhibition data to ATP concentration curves and use nonlinear regression (e.g., GraphPad Prism) to calculate values .
How do researchers address discrepancies between computational solubility predictions and experimental solubility data?
Q. Methodological Answer :
- Approach :
- Prediction Refinement : Combine Abraham solvation parameters with COSMO-RS simulations to account for solvent-solute interactions .
- Experimental Validation : Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO, followed by HPLC quantification .
- Adjustments : Modify substituents (e.g., pyrimidine methyl to hydroxyethyl) to improve aqueous solubility while monitoring SAR trade-offs .
What methodologies are recommended for studying this compound’s interaction with DNA or protein targets?
Q. Methodological Answer :
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized DNA G-quadruplexes or recombinant proteins .
- Fluorescence Quenching : Titrate the compound into ethidium bromide-stained DNA and monitor emission changes (λex = 520 nm) .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) for protein-ligand interactions .
How can researchers design a robust stability study for this compound under varying storage conditions?
Q. Methodological Answer :
- Protocol :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH) for 1–4 weeks .
- Analytical Monitoring : Use stability-indicating HPLC methods (e.g., C18 column, acetonitrile/water gradient) to track degradation products .
- Light Exposure : Follow ICH Q1B guidelines for photostability testing in a controlled light cabinet .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
